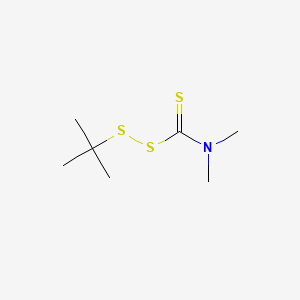
tert-Butylsulfenyl dimethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butylsulfenyl dimethyldithiocarbamate is an organosulfur compound with the molecular formula C7H15NS3. It is known for its unique chemical structure, which includes a tert-butylsulfenyl group and a dimethyldithiocarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylsulfenyl dimethyldithiocarbamate typically involves the reaction of tert-butylsulfenyl chloride with sodium dimethyldithiocarbamate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butylsulfenyl dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfenyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted dithiocarbamates
Scientific Research Applications
tert-Butylsulfenyl dimethyldithiocarbamate has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antioxidant properties.
Industry: Utilized in the production of rubber and plastics as a stabilizer and vulcanization agent.
Mechanism of Action
The mechanism of action of tert-Butylsulfenyl dimethyldithiocarbamate involves its interaction with molecular targets such as enzymes and proteins. The sulfenyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and contribute to the compound’s antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butylsulfenyl methylcarbamate
- tert-Butylsulfenyl ethyldithiocarbamate
- tert-Butylsulfenyl propylcarbamate
Uniqueness
tert-Butylsulfenyl dimethyldithiocarbamate is unique due to its specific combination of a tert-butylsulfenyl group and a dimethyldithiocarbamate moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
3304-97-0 |
|---|---|
Molecular Formula |
C7H15NS3 |
Molecular Weight |
209.4 g/mol |
IUPAC Name |
tert-butylsulfanyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H15NS3/c1-7(2,3)11-10-6(9)8(4)5/h1-5H3 |
InChI Key |
RZRJACCZWZTYJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SSC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















